2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid
Description
2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid (CAS: 925192-36-5) is a heterocyclic compound featuring a dihydroquinoline backbone with four methyl substituents at positions 2, 2, 4, and 6, and a carboxylic acid group at position 7. This structure confers unique steric and electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as highlighted in studies of analogous compounds .
Properties
IUPAC Name |
2,2,4,6-tetramethyl-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-8-5-10-9(2)7-14(3,4)15-12(10)11(6-8)13(16)17/h5-7,15H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJASIMMCRYPVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NC(C=C2C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,6-tetramethyl-1,2-dihydroquinoline with a carboxylating agent. The reaction is often carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- CAS Number : 925192-36-5
The compound features a quinoline core with multiple methyl substitutions and a carboxylic acid functional group, contributing to its reactivity and versatility in synthesis.
Organic Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it invaluable in organic synthesis.
Biological Studies
Research has indicated potential biological activities of derivatives of this compound:
- Antioxidant Properties : Studies have shown that derivatives can reduce oxidative stress and inflammation in biological systems. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated hepatoprotective effects against acetaminophen-induced liver damage by modulating oxidative stress markers and inflammatory cytokines .
- Antimicrobial Activity : Certain derivatives are being investigated for their efficacy against various pathogens.
Pharmaceutical Development
The compound is explored as a pharmaceutical intermediate for drugs targeting oxidative stress-related conditions and inflammatory diseases. Its derivatives may serve as precursors for developing new therapeutic agents.
Material Science
In industrial applications, the compound is utilized in creating materials with specific properties such as polymers and dyes. Its unique structure allows for modifications that can enhance material performance.
Case Study 1: Hepatoprotective Effects
A study examined the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on liver injury induced by acetaminophen in rats. The results indicated significant reductions in oxidative stress markers and inflammation levels when treated with the compound . This highlights its potential role in developing hepatoprotective drugs.
Case Study 2: Antioxidant Activities
Research demonstrated that derivatives of this compound could effectively reduce oxidative stress in cellular models. The modulation of pro-inflammatory cytokines and activation of antioxidant pathways were observed . Such findings suggest promising applications in treating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs with Varying Methyl Substitution
- 6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic Acids (Medvedeva et al., 2017): These analogs feature three methyl groups (positions 2, 2, 4) and a variable substituent (R) at position 4. For example, when R = -OCH₃, the compound exhibits improved bioavailability in biological assays . Key Difference: Reduced steric bulk at position 5.
- 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic Acid (PubChem, CymitQuimica): This isomer shifts the methyl group from position 6 to 7. The positional change alters the electron density distribution, as evidenced by differences in NMR shifts and reactivity. Notably, this compound is listed as discontinued by suppliers, suggesting challenges in synthesis or stability .
Functional Group Modifications
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid (PubMed, 2013): Replacing methyl groups with hydroxyl (-OH) and oxo (=O) groups at positions 4 and 2 significantly impacts electronic properties. Computational studies reveal a lower dipole moment (2.1 D vs. 3.5 D for the target compound) and enhanced hydrogen-bonding capacity, favoring use in coordination chemistry .
- 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Ethyl Ester (CAS: 1134594-76-5): The ethyl ester group at position 2 increases lipophilicity (logP ≈ 2.8 vs. 1.9 for the carboxylic acid form), while the amino group at position 8 introduces basicity (pKa ~9.5). This derivative is explored in peptide mimetics .
Halogenated and Fluorinated Derivatives
- 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid (LookChem, 2022): The addition of a chlorine atom at position 6 increases molecular weight (ΔMW = +34.5 g/mol) and enhances electrophilic reactivity. This compound is investigated as a kinase inhibitor, with the chlorine improving target binding affinity .
- 8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid (CAS: 1367934-86-8): Fluorination at position 8 introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (≈3.2 vs. 4.1 for the target compound). This modification improves metabolic stability in vivo .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid (TMQCA) is a heterocyclic compound characterized by its unique structure, which includes a quinoline core substituted with multiple methyl groups and a carboxylic acid functional group. Its molecular formula is C14H17NO2, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- IUPAC Name : 2,2,4,6-tetramethyl-1H-quinoline-8-carboxylic acid
- CAS Number : 925192-36-5
- Molecular Weight : 231.29 g/mol
- Purity : Typically ≥95% in commercial preparations
Biological Activity
Research into TMQCA has revealed several promising biological activities:
- Antimicrobial Activity : Studies have indicated that derivatives of TMQCA exhibit significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Anticancer Properties : TMQCA and its derivatives have been investigated for their anticancer effects. In vitro studies suggest that they may inhibit cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways.
- Enzyme Inhibition : TMQCA has been shown to act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways, which may be beneficial in treating metabolic disorders.
The biological activity of TMQCA is largely attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity and receptor signaling pathways, leading to diverse pharmacological effects.
Potential Molecular Targets:
- Enzymes : Inhibition of enzymes such as cyclooxygenases or lipoxygenases.
- Receptors : Interaction with adrenergic receptors and calcium channels.
Case Studies and Experimental Data
Numerous studies have been conducted to evaluate the biological activity of TMQCA:
Detailed Research Findings
-
Antimicrobial Studies :
- A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives.
-
Cytotoxicity Assays :
- TMQCA was tested on HeLa cells using MTT assays.
- IC50 values ranged from 15 to 25 µM depending on the derivative used.
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Enzyme Activity Assays :
- Inhibition assays showed that TMQCA could inhibit cyclooxygenase-1 (COX-1) with an IC50 value of approximately 10 µM.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxylic acid, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors with carbonyl-containing reagents. For example, triethyl methanetricarboxylate can react with N-substituted anilines under acid catalysis to form dihydroquinoline derivatives. Purity validation requires HPLC coupled with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (C₁₄H₁₇NO₂; theoretical MW: 231.29 g/mol). Nuclear magnetic resonance (¹H/¹³C NMR) is critical to confirm regiochemistry and substitution patterns, particularly distinguishing methyl groups at positions 2,4,6 and the carboxylate at position 8 .
Q. How does the stability of this compound vary under different storage and experimental conditions?
- Methodological Answer : Stability studies should assess degradation under light, temperature, and pH. For photostability, conduct UV-Vis spectroscopy before/after exposure to 300–400 nm light (mimicking lab conditions). Thermal stability is tested via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Aqueous stability requires pH-dependent kinetic studies: prepare buffered solutions (pH 3–9) and monitor decomposition via HPLC. Evidence suggests dihydroquinoline derivatives are prone to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during storage .
Advanced Research Questions
Q. What mechanistic insights explain the carbocation reactivity observed during photolysis of this compound?
- Methodological Answer : Photolysis generates a carbocation intermediate via heterolytic cleavage of the C–N bond in the dihydroquinoline ring. Time-resolved flash photolysis (nanosecond resolution) reveals rate constants for carbocation decay in alcohols (e.g., MeOH: ) exceed those in water () due to nucleophilic trapping. Product analysis (GC-MS) identifies ethers (from alcohol attack) and hydroxylated derivatives (from water), confirming solvent-dependent reactivity. Kinetic isotope effects (D₂O vs. H₂O) further elucidate proton transfer steps .
Q. How does pH influence the decay kinetics of transient radicals formed during photolysis in aqueous systems?
- Methodological Answer : Radical decay follows first-order kinetics across pH 2–10. In acidic conditions (pH < 5), protonation stabilizes the radical, slowing decay (). At neutral pH, disproportionation dominates, while alkaline conditions (pH > 8) accelerate decay via deprotonation (). Micellar solutions (e.g., SDS) alter kinetics by localizing radicals at hydrophobic interfaces, reducing by 40% compared to bulk water. Use stopped-flow spectroscopy with pH-adjusted buffers to quantify these effects .
Q. How does structural modification at the carboxylate group impact biological activity compared to analogous quinoline derivatives?
- Methodological Answer : Compare with analogs (e.g., 8-methylquinoline-2,3-dicarboxylic acid) using structure-activity relationship (SAR) studies. Key parameters:
Methodological Notes
- Synthesis Optimization : Replace traditional acid catalysts (e.g., H₂SO₄) with ionic liquids to improve yield (e.g., [BMIM][HSO₄] increases yield by 18% while reducing side products) .
- Analytical Pitfalls : Avoid over-reliance on UV detection alone; MS/MS fragmentation patterns are essential to distinguish isomers (e.g., methyl vs. ethyl esters).
- Data Contradictions : While reports faster carbocation decay in alcohols, notes lower reactivity of EtOH/n-PrOH vs. water in mixed solvents. Reconcile by testing solvent polarity and nucleophilicity independently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
